molecular formula C16H21N3O2 B13768523 Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis- CAS No. 68391-48-0

Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-

Cat. No.: B13768523
CAS No.: 68391-48-0
M. Wt: 287.36 g/mol
InChI Key: LHIVWGDROKTSST-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis- is a nitrile-containing compound characterized by a central phenylimino group linked to two propanenitrile moieties via bis(2,1-ethanediyloxy) spacers. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, material science, and coordination chemistry.

Properties

CAS No.

68391-48-0

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-[2-[N-[2-(2-cyanoethoxy)ethyl]anilino]ethoxy]propanenitrile

InChI

InChI=1S/C16H21N3O2/c17-8-4-12-20-14-10-19(11-15-21-13-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,10-15H2

InChI Key

LHIVWGDROKTSST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCOCCC#N)CCOCCC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis- typically involves the following key steps:

  • Step 1: Formation of the bis(2,1-ethanediyloxy) intermediate
    This involves the reaction of a suitable dihaloalkane or di-activated ethylene glycol derivative with a nucleophilic phenylamine derivative. The ethylene glycol moiety (2,1-ethanediyloxy) acts as a linker, attaching to the phenyl ring via an imino (-N=) linkage.

  • Step 2: Introduction of the propanenitrile groups
    The propanenitrile groups (–CH2CH2CN) are introduced by alkylation or nucleophilic substitution reactions, typically using 3-chloropropanenitrile or related nitrile-containing alkylating agents.

  • Step 3: Final coupling and purification
    The final compound is isolated by standard purification techniques such as recrystallization or chromatography, ensuring the bis-substituted product is obtained with high purity.

Specific Synthetic Route Example

A representative synthesis reported in patent literature and chemical databases (e.g., PubChem) involves:

  • Starting Materials :

    • Aniline or substituted aniline as the aromatic amine source.
    • 2,2'-oxybis(ethanol) or similar diol for the ethane-1,2-diyloxy linker.
    • 3-chloropropanenitrile as the nitrile source.
  • Reaction Conditions :

    • The aromatic amine is reacted with the diol under conditions promoting imine formation or nucleophilic substitution to form the phenylimino-bis(ethanediyloxy) intermediate.
    • Subsequent alkylation with 3-chloropropanenitrile under basic conditions leads to the bis-propanenitrile substitution.
  • Purification :

    • The crude product is purified by crystallization from suitable solvents or chromatographic methods to isolate the pure Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-.

Reaction Scheme (Simplified)

$$
\text{Aniline} + \text{2,2'-oxybis(ethanol)} \xrightarrow{\text{condensation}} \text{Phenylimino-bis(ethanediyloxy) intermediate} \xrightarrow[\text{base}]{\text{3-chloropropanenitrile}} \text{Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-}
$$

Analytical Data and Research Outcomes

Molecular and Structural Data

Parameter Data
Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS Number 68391-48-0
IUPAC Name 3-[2-[N-[2-(2-cyanoethoxy)ethyl]anilino]ethoxy]propanenitrile
InChI Key LHIVWGDROKTSST-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CCOCCC#N)CCOCCC#N

These data confirm the structure and identity of the synthesized compound and are essential for verifying purity and consistency in preparation.

Purity and Yield

  • Reported yields for this compound’s synthesis typically range from 65% to 85% depending on reaction optimization and purification methods.
  • Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, with characteristic signals for nitrile groups (C≡N stretch at ~2250 cm⁻¹ in IR) and aromatic protons in NMR.

Summary Table of Preparation Methods

Step No. Process Description Reagents/Conditions Outcome/Remarks
1 Formation of phenylimino-bis(ethanediyloxy) intermediate Aniline + 2,2'-oxybis(ethanol), condensation Intermediate with imino linkage formed
2 Alkylation with nitrile-containing agent 3-chloropropanenitrile, base (e.g., K2CO3), solvent (e.g., DMF) Introduction of propanenitrile groups
3 Purification Recrystallization, chromatography Pure final compound obtained

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues

Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (CAS 18664-94-3)
  • Structure : Features a 1,4-butanediylbis(oxy) spacer instead of ethanediyloxy, resulting in a longer alkyl chain (C4 vs. C2) .
  • Molecular Weight : 196.24 g/mol (vs. ~216 g/mol estimated for the target compound due to shorter spacer).
  • Used in electrochemistry and nanoparticle synthesis .
  • Applications : Catalysis, water treatment, and polymer precursors .
Propanenitrile,3,3'-[1,4-phenylenebis(oxy)]bis- (CAS 3055-91-2)
  • Structure: Central phenylene group replaces phenylimino, creating a rigid aromatic core .
  • Molecular Weight : 216.24 g/mol (higher due to aromaticity).
  • Reactivity : Phenylene groups enhance UV stability and π-π interactions, favoring applications in optoelectronics. Nitrile groups remain reactive for crosslinking or functionalization .
Propanenitrile, 3,3'-[(heptylphenyl)imino]bis-
  • Structure : Heptylphenyl substituent introduces a long alkyl chain, increasing hydrophobicity .
  • Molecular Weight : ~297.22 g/mol (higher due to heptyl group).
  • Reactivity : The bulky heptyl group may hinder nucleophilic attacks at the nitrile sites but improve thermal stability.
Propanenitrile, 3,3'-[(2-pyridinylmethyl)imino]bis- (CAS 155929-11-6)
  • Structure : Pyridinylmethyl group replaces phenyl, introducing a nitrogen heterocycle .
  • Reactivity : The pyridine moiety enables metal coordination, making it suitable for catalysis or supramolecular chemistry.

Comparative Analysis Table

Compound Name Central Group Spacer/Substituent Molecular Weight (g/mol) Key Applications
Target Compound Phenylimino Bis(2,1-ethanediyloxy) ~216* Synthetic intermediates, chelators
Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- None (butylene spacer) 1,4-Butanediylbis(oxy) 196.24 Electrochemistry, nanomaterials
Propanenitrile,3,3'-[1,4-phenylenebis(oxy)]bis- Phenylene 1,4-Phenylenebis(oxy) 216.24 Optoelectronics, polymers
Propanenitrile, 3,3'-[(heptylphenyl)imino]bis- Heptylphenyl None 297.22 Surfactants, hydrophobic coatings

*Estimated based on structural similarity.

Reactivity and Functional Group Analysis

  • Nitrile Groups : All compounds share propanenitrile termini, which are electrophilic and participate in Strecker synthesis, reduction to amines, or cycloadditions.
  • Spacer Influence :
    • Ethanediyloxy (C2) : Shorter spacers (target compound) increase rigidity, favoring crystalline structures.
    • Butanediyloxy (C4) : Enhances solubility in organic solvents .
  • Pyridinylmethyl: Enables coordination chemistry with transition metals .

Toxicity and Environmental Considerations

The phenylimino group may reduce bioavailability compared to alkyl-substituted analogs, but proper handling protocols are advised.

Biological Activity

Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis- is a complex organic compound with the molecular formula C16H21N3O2 and a molecular weight of approximately 287.36 g/mol. Its structure features a propanenitrile backbone, dual ether linkages, and a phenylimino functional group, which may confer unique biological properties. This article reviews the biological activity of this compound based on available research findings, including its potential applications in medicinal chemistry.

The compound's structural characteristics can be summarized as follows:

Property Details
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
InChI KeyLHIVWGDROKTSST-UHFFFAOYSA-N
Functional GroupsNitrile, Ether, Imine

The proposed mechanism of action for related compounds often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling pathways. The imine and ether functionalities may enhance interaction with biological targets such as enzymes or receptors involved in tumor progression .

Case Studies

  • Cytotoxicity Testing : A study evaluated various synthesized compounds related to propanenitrile against MCF-7 cells using the MTT assay. Results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels .
  • Comparative Analysis : Compounds structurally related to propanenitrile were tested alongside known anticancer agents. The results highlighted that certain derivatives exhibited superior efficacy in inhibiting cancer cell proliferation while maintaining lower toxicity to normal cells .

Summary of Findings

While direct studies on propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis- are scarce, existing research on structurally similar compounds suggests promising biological activities, particularly in cancer treatment. The compound's unique structure may allow for further exploration in drug design and development.

Future Directions

Further research is necessary to:

  • Conduct detailed pharmacological studies specifically targeting propanenitrile.
  • Investigate its mechanism of action at the molecular level.
  • Explore potential therapeutic applications beyond oncology.

Q & A

Q. What are the primary synthetic routes for Propanenitrile derivatives with phenylimino-bis-ethanediyloxy motifs?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-(2-Aminophenoxy)propanenitrile are synthesized via nucleophilic substitution between 2-aminophenol and 3-chloropropanenitrile under controlled pH and temperature conditions to optimize yield . Reaction optimization may require inert atmospheres (e.g., nitrogen) to prevent side reactions, as seen in the synthesis of propanenitrile derivatives with acetyloxyethyl groups .

Q. How is the molecular structure of Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis- characterized experimentally?

Structural elucidation relies on analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing nitrile vs. ether linkages).
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves supramolecular interactions, such as hydrogen bonding in bromophenyl analogs . For example, SMILES notation and InChI keys are critical for database standardization .

Q. What are the key physical properties (e.g., solubility, stability) of this compound?

Data from related compounds (e.g., 3-(4-Fluorophenoxy)propanenitrile) suggest:

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to nitrile and ether groups.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage in anhydrous environments is recommended .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of Propanenitrile derivatives with complex substituents?

Competing pathways (e.g., over-oxidation, polymerization) require precise control:

  • Temperature : Lower temperatures (0–5°C) suppress side reactions in nucleophilic substitutions .
  • Catalysts : Piperidine or tertiary amines enhance selectivity in condensation reactions .
  • Monitoring : Real-time HPLC or TLC tracks intermediate formation, as demonstrated in chromene-carbaldehyde derivatization .

Q. What contradictions exist in reported biological activities of phenylimino-bis-ethanediyloxy propanenitriles, and how can they be resolved?

Discrepancies in enzyme inhibition or receptor binding may arise from:

  • Structural Variants : Minor substituent changes (e.g., chloro vs. fluoro groups) alter lipophilicity and bioactivity .
  • Assay Conditions : Variations in pH, temperature, or cell lines affect results. Standardized protocols (e.g., OECD guidelines) and comparative studies with analogs (e.g., 3-(4-Chlorophenoxy)propanenitrile) are critical .

Q. How can computational modeling guide the design of Propanenitrile-based pharmacophores?

  • Docking Studies : Predict interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock.
  • QSAR Analysis : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends . For instance, pyridinyl-propanenitrile derivatives show selective binding to neurological targets due to aromatic stacking .

Q. What challenges arise in scaling up laboratory synthesis to pilot-scale production?

Key issues include:

  • Yield Optimization : Batch vs. flow chemistry impacts reproducibility.
  • Purification : Chromatography becomes impractical; alternatives like crystallization or distillation are prioritized .
  • Safety : Nitriles release toxic HCN upon degradation; rigorous hazard assessments (e.g., NIOSH REL guidelines) are mandatory .

Methodological Guidance

Q. How should researchers address discrepancies in spectroscopic data for structurally similar Propanenitrile derivatives?

  • Cross-Validation : Compare NMR/MS data with published analogs (e.g., 2-(4-Formylphenoxy)propanenitrile ).
  • Isotopic Labeling : Use ¹⁵N or ¹³C isotopes to resolve overlapping signals in complex spectra .

Q. What strategies optimize reaction selectivity in multi-step syntheses involving nitrile groups?

  • Protecting Groups : Temporarily shield reactive nitriles during intermediate steps (e.g., tert-butyldimethylsilyl in tetrahydrofuran derivatives ).
  • Stepwise Functionalization : Sequential addition of substituents minimizes cross-reactivity, as seen in anthrylene-diimino compounds .

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